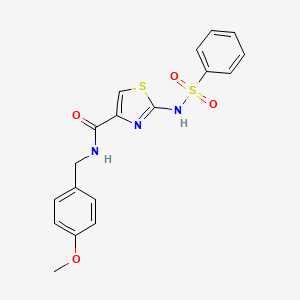

N-(4-methoxybenzyl)-2-(phenylsulfonamido)thiazole-4-carboxamide

Description

Properties

IUPAC Name |

2-(benzenesulfonamido)-N-[(4-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O4S2/c1-25-14-9-7-13(8-10-14)11-19-17(22)16-12-26-18(20-16)21-27(23,24)15-5-3-2-4-6-15/h2-10,12H,11H2,1H3,(H,19,22)(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUGGGIXVGXUADU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)C2=CSC(=N2)NS(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-methoxybenzyl)-2-(phenylsulfonamido)thiazole-4-carboxamide is a synthetic compound belonging to the thiazole family, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the compound's biological activity, focusing on its anticancer properties, antimicrobial effects, and other pharmacological applications.

Chemical Structure and Properties

The compound features a thiazole ring structure, which is a five-membered ring containing sulfur and nitrogen atoms. The presence of the methoxybenzyl and phenylsulfonamido groups contributes to its unique chemical properties and biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar thiazole derivatives. For example, compounds with phenylsulfonamido groups have shown significant cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | SKNMC (Neuroblastoma) | 1.32 | |

| This compound | Hep-G2 (Hepatocarcinoma) | 0.77 | |

| This compound | MCF-7 (Breast Cancer) | 1.13 |

These studies suggest that the compound may inhibit cell proliferation through mechanisms such as tubulin polymerization disruption, a common pathway targeted by anticancer drugs.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Thiazole derivatives have been noted for their ability to inhibit bacterial growth, which is crucial in the development of new antibiotics. The specific mechanisms may include disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components. The methoxy group enhances lipophilicity, potentially improving cell membrane permeability. The sulfonamide moiety is known for its role in various biological activities, including enzyme inhibition.

Case Studies

- Cytotoxicity Evaluation : A series of thiazole derivatives were synthesized and evaluated for their cytotoxic effects on human cancer cell lines. The results indicated that modifications in the thiazole structure significantly influenced their anticancer potency, with some derivatives exhibiting IC50 values in the low nanomolar range .

- Mechanistic Studies : Research into the mechanisms of action revealed that these compounds might induce apoptosis in cancer cells through activation of caspase pathways and inhibition of key signaling proteins involved in cell survival .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Thiazole Derivatives with Varied Substituents

Key Observations:

- Substituent Diversity : The target compound’s 4-methoxybenzyl group distinguishes it from analogues with fluorophenyl (e.g., N-(4-fluorophenyl) derivative ) or cyclohexyl groups (e.g., Compound 53 ).

- Synthetic Efficiency : Yields vary significantly; for example, Compound 53 achieved 44% yield, whereas triazole derivatives in had yields as low as 5% (Compound 36 ), highlighting substituent-dependent challenges.

- Purity : Most analogues (e.g., Compounds 29–36 ) exhibit >95% HPLC purity, suggesting robust purification protocols.

Pharmacological and Physicochemical Properties

Table 2: Functional Group Impact on Properties

Key Observations:

- Solubility : Sulfonamides (e.g., target compound) generally exhibit better aqueous solubility than carboxamides (e.g., Compound 5 ) due to ionizable sulfonamide protons.

- Metabolic Stability : Azide-containing derivatives (e.g., Compound 29 ) may face instability in vivo, whereas fluorinated groups (e.g., Compound 53 ) often enhance metabolic resistance.

Q & A

Q. How can mechanistic targets be identified without prior structural data?

Q. What computational tools predict binding modes with biological targets?

- Methodological Answer :

- Docking : Use AutoDock Vina with crystal structures (e.g., EGFR kinase domain) to map hydrogen bonds with sulfonamide .

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .

- QSAR : Train models with IC₅₀ data from analogues to prioritize synthetic targets .

Q. How can purification challenges due to isomeric impurities be addressed?

- Methodological Answer :

- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IC) to resolve enantiomers .

- Crystallization : Optimize solvent polarity (e.g., ethanol/water) to isolate dominant isomers .

- Derivatization : Convert isomers to diastereomers via reaction with chiral auxiliaries (e.g., Mosher’s acid) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.